Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate
Description
This sodium salt belongs to the anthraquinone sulphonate family, characterized by a 9,10-dioxoanthracene backbone functionalized with sulphonate, amino, and a complex sulphonamide substituent. Its structure includes:
- A sodium sulphonate group at position 2, enhancing water solubility.
- A primary amino group at position 1.
Such compounds are typically used in dyes, pharmaceuticals, or as intermediates in organic synthesis due to their electron-deficient aromatic systems and functional versatility.
Properties
CAS No. |
72828-82-1 |
|---|---|
Molecular Formula |
C29H24N3NaO7S2 |
Molecular Weight |
613.6 g/mol |
IUPAC Name |
sodium;1-amino-4-[4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C29H25N3O7S2.Na/c1-17-7-13-20(14-8-17)40(35,36)32(2)16-18-9-11-19(12-10-18)31-23-15-24(41(37,38)39)27(30)26-25(23)28(33)21-5-3-4-6-22(21)29(26)34;/h3-15,31H,16,30H2,1-2H3,(H,37,38,39);/q;+1/p-1 |
InChI Key |
JOXJJQNGIBRWJT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate involves multiple stepsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.
Substitution: The amino and sulphonyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anthracene derivatives .
Scientific Research Applications
Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl and amino groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below compares the target compound with structurally similar anthraquinone derivatives, emphasizing substituent differences and their implications:
Functional Group Impact Analysis
- Solubility: Sulphonate groups (e.g., target compound, ) enhance water solubility, critical for dye applications. Bulky substituents (e.g., benzoylamino in ) reduce solubility but improve binding specificity .
- Electron Effects: Electron-withdrawing groups (e.g., nitro in , chloro in ) stabilize the anthraquinone core, influencing redox behavior and spectral properties .
- Analytical Utility : Predictive CCS values () enable rapid identification in mass spectrometry, useful for quality control in synthesis .
Biological Activity
Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate (CAS Number: 72828-82-1) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 613.637 g/mol. The compound features multiple functional groups including sulfonic acid and amine groups which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H24N3NaO7S2 |
| Molecular Weight | 613.637 g/mol |
| CAS Number | 72828-82-1 |
| LogP | 6.6368 |
| PSA | 183.53 |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cancer cell proliferation and has been noted for its potential as an anti-cancer agent. The presence of the anthracene core allows for intercalation into DNA, which may disrupt replication processes in rapidly dividing cells.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
-
Case Study: Breast Cancer Cells
- A study demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- IC50 values were reported at concentrations as low as 10 µM, indicating significant potency.
-
Case Study: Lung Cancer Cells
- In another study involving A549 lung cancer cells, treatment with the compound resulted in a decrease in cell viability by up to 70% after 48 hours.
- Flow cytometry analyses confirmed increased rates of apoptosis compared to untreated controls.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. In vitro tests indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to evaluate the toxicity profile of this compound. Preliminary assessments indicate low acute toxicity; however, comprehensive toxicological studies are required to establish safety parameters for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
